molecular formula C13H25N3O B1460750 2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide CAS No. 1019457-62-5

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide

Cat. No. B1460750
CAS RN: 1019457-62-5
M. Wt: 239.36 g/mol
InChI Key: NKOYTLXUUGTRJW-UHFFFAOYSA-N
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Description

The compound “2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide” belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C11H11NO3 and the molecular weight is 205.21 .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 205.21 . The SMILES string representation of the molecule is NCC1CCN (CCO)CC1 .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, as they form the backbone of various pharmaceuticals. The compound can be used to synthesize substituted piperidines, which are present in more than twenty classes of drugs . These derivatives have shown promise in the development of new medications due to their significant biological activity.

Development of Anticancer Agents

The piperidine moiety is a common feature in many anticancer drugs. Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . The compound “2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide” could potentially be used to create similar analogues with anticancer properties.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been utilized for their antimicrobial and antifungal properties. The subject compound can be a precursor for developing new agents that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory effects of piperidine derivatives make them valuable in pain management and inflammatory conditions. By modifying the core structure of “2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide”, researchers can develop new therapeutic agents to treat chronic pain and inflammation .

Neuroprotective and Anti-Alzheimer’s Agents

Piperidine derivatives have shown potential in treating neurodegenerative diseases like Alzheimer’s. The compound could be used to synthesize molecules that interact with neurological pathways, offering neuroprotection and cognitive benefits .

Cardiovascular Drug Development

Due to the versatile nature of piperidine derivatives in medicinal chemistry, the compound could be used to create new cardiovascular drugs. These could include treatments for hypertension, arrhythmias, and other heart-related conditions, leveraging the pharmacophoric features of the piperidine nucleus .

Future Directions

Piperidines and their derivatives continue to be an area of interest in drug design and pharmaceutical research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide” and similar compounds may continue to be a focus of future research.

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-9-11-5-7-16(8-6-11)10-13(17)15-12-3-1-2-4-12/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOYTLXUUGTRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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